6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid
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Overview
Description
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminomethylimidazole with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share structural similarities with 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid.
Oxazine Derivatives: Compounds such as 1,3-oxazine and its derivatives also exhibit structural similarities.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-methyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-10-6(4-13-5)2-9-7(10)8(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
InChI Key |
NNQPUMHCDAHVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CN=C2C(=O)O)CO1 |
Origin of Product |
United States |
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